molecular formula C21H24N6O B2820628 3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole CAS No. 2197486-83-0

3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole

Cat. No.: B2820628
CAS No.: 2197486-83-0
M. Wt: 376.464
InChI Key: XYVLITNIPUKLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole is a complex organic molecule featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the indazole and pyrrolo[3,4-c]pyrrole rings, followed by their functionalization and coupling.

    Indazole Synthesis: The indazole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Pyrrolo[3,4-c]pyrrole Synthesis: This ring system can be constructed through a cyclization reaction involving a suitable diene and a nitrile compound.

    Coupling Reactions: The final step involves coupling the indazole and pyrrolo[3,4-c]pyrrole units with the dimethylpyrimidinyl group. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule. For example, halogenation can be achieved using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide for bromination under light or heat.

Major Products

The major products of these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving its target molecules.

    Medicine: Potential therapeutic agent due to its unique structure, which may interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole: can be compared with other compounds featuring indazole or pyrrolo[3,4-c]pyrrole structures:

    Indazole Derivatives: Known for their anti-inflammatory and anticancer activities.

    Pyrrolo[3,4-c]pyrrole Derivatives: Often exhibit antimicrobial and antiviral properties.

Similar Compounds

    1-Methyl-1H-indazole: A simpler indazole derivative with known biological activities.

    5,6-Dimethylpyrimidin-4-yl Compounds: These compounds are often used in medicinal chemistry for their biological activity.

Properties

IUPAC Name

[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylindazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-13-14(2)22-12-23-20(13)26-8-15-10-27(11-16(15)9-26)21(28)19-17-6-4-5-7-18(17)25(3)24-19/h4-7,12,15-16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVLITNIPUKLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)C4=NN(C5=CC=CC=C54)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.